molecular formula C5H6Cl2N2 B6151622 4-(chloromethyl)pyridazine hydrochloride CAS No. 50901-48-9

4-(chloromethyl)pyridazine hydrochloride

Cat. No.: B6151622
CAS No.: 50901-48-9
M. Wt: 165.02 g/mol
InChI Key: NTGKKBLARMGVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)pyridazine hydrochloride is a chemical reagent used in organic synthesis and pharmaceutical research. As a pyridazine derivative featuring a chloromethyl group, it serves as a key synthetic intermediate for the construction of more complex molecules. Its structure makes it a valuable electrophile for nucleophilic substitution reactions, facilitating the introduction of pyridazine moieties into target compounds. Researchers utilize this building block in the exploration of new active compounds, particularly in the development of receptor agonists and other biologically relevant molecules . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper safety procedures, including the use of personal protective equipment, should be followed when handling this material.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

50901-48-9

Molecular Formula

C5H6Cl2N2

Molecular Weight

165.02 g/mol

IUPAC Name

4-(chloromethyl)pyridazine;hydrochloride

InChI

InChI=1S/C5H5ClN2.ClH/c6-3-5-1-2-7-8-4-5;/h1-2,4H,3H2;1H

InChI Key

NTGKKBLARMGVPR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1CCl.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Chloromethyl Pyridazine Hydrochloride

Retrosynthetic Approaches to 4-(chloromethyl)pyridazine (B11762312) hydrochloride

A logical retrosynthetic analysis of 4-(chloromethyl)pyridazine hydrochloride suggests a disconnection at the carbon-chlorine bond, leading back to pyridazine-4-methanol. This alcohol precursor can be derived from the corresponding 4-methylpyridazine (B73047) through oxidation. The 4-methylpyridazine itself can be synthesized from simpler acyclic precursors. This approach avoids the direct and often harsh conditions of chloromethylation on the pyridazine (B1198779) ring.

An alternative disconnection involves the formation of the pyridazine ring as a later step in the synthesis. This could involve the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648), a common method for pyridazine synthesis. chemtube3d.com In this scenario, the chloromethyl group would already be present on one of the precursors.

Precursor Design and Synthesis

The successful synthesis of this compound is highly dependent on the strategic preparation of its key precursors. This involves the construction of the pyridazine ring system and the subsequent or concurrent introduction of the chloromethyl group.

Synthesis of Key Pyridazine Core Structures

The formation of the pyridazine ring is a fundamental step. Several methods are available for the synthesis of pyridazines, often involving cyclization reactions. organic-chemistry.org

One of the most common and versatile methods for constructing the pyridazine core is the reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives. chemtube3d.com The choice of substituents on the dicarbonyl precursor directly translates to the substitution pattern on the final pyridazine ring. For the synthesis of a 4-substituted pyridazine, a suitably substituted 1,4-dicarbonyl compound would be required.

Another approach involves the use of Diels-Alder reactions. For instance, an inverse-electron-demand Diels-Alder reaction between a tetrazine and an alkyne can lead to the formation of a pyridazine ring after the extrusion of nitrogen. rsc.orgrsc.orgrsc.org The regioselectivity of this reaction is a key consideration in designing the appropriate starting materials. rsc.orgrsc.orgrsc.org

Furthermore, substituted pyridazines can be prepared through the modification of existing pyridazine structures. For example, nucleophilic substitution reactions on chlorinated pyridazines can introduce a variety of functional groups. researchgate.net

The synthesis of 4-methylpyridazine, a key intermediate, has been reported, and it serves as a valuable precursor for further functionalization. sigmaaldrich.com It can be prepared through various synthetic routes, including the reaction of acetaldehyde (B116499) and ammonia (B1221849) over an oxide catalyst, which also produces 2-methylpyridine. wikipedia.org

Strategies for Introduction of the Chloromethyl Group

The introduction of a chloromethyl group onto a pyridazine ring requires careful strategic planning to achieve the desired regioselectivity and avoid unwanted side reactions.

A common and effective method for introducing a chloromethyl group is through the chlorination of a corresponding methyl-substituted precursor. For instance, 4-methylpyridazine can be subjected to chlorination to yield 4-(chloromethyl)pyridazine. sigmaaldrich.com This type of reaction is often carried out using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) under radical conditions, initiated by light or a radical initiator like AIBN. google.com The basicity of the pyridine (B92270) nitrogen can complicate this reaction by reacting with the generated HCl, thus a base is sometimes added. googleapis.com

Alternatively, the chloromethyl group can be introduced by converting a hydroxymethyl group. Pyridazine-4-methanol can be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to afford 4-(chloromethyl)pyridazine. prepchem.comgoogle.comgoogle.com This two-step approach, involving the oxidation of a methyl group to a hydroxymethyl group followed by chlorination, often provides better control and higher yields compared to direct chloromethylation. The oxidation of the methyl group can be achieved using various oxidizing agents. google.comgoogle.com

Direct Synthesis Protocols

While a direct, single-pot synthesis of this compound from simple starting materials is not well-documented, multi-step protocols that are linear or convergent in nature are the most practical approaches.

Single-Step Conversions

Currently, there is a lack of reported single-step conversion methods for the synthesis of this compound from readily available, simple precursors. The synthesis generally requires a sequential approach to build the molecule.

Multi-Step Linear and Convergent Synthesis

A plausible multi-step linear synthesis for this compound would commence with the synthesis of 4-methylpyridazine. sigmaaldrich.com This would be followed by the oxidation of the methyl group to a hydroxymethyl group, yielding pyridazine-4-methanol. The final step would involve the chlorination of the alcohol with a reagent like thionyl chloride, followed by treatment with hydrochloric acid to furnish the desired hydrochloride salt. prepchem.comgoogle.com

A potential convergent synthetic strategy would involve the preparation of a chloromethyl-containing 1,4-dicarbonyl compound. This precursor would then be reacted with hydrazine in a cyclization reaction to directly form the 4-(chloromethyl)pyridazine ring system. chemtube3d.com This approach could potentially be more efficient as it builds the core structure with the desired substituent already in place.

Optimization of Reaction Parameters

The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters. These include the choice of solvent, the temperature and pressure conditions, and the selection of an appropriate reagent and catalyst system.

Solvent Selection and Effects

The choice of solvent can significantly influence the reaction pathway and yield in the synthesis of pyridazine derivatives. organic-chemistry.org For instance, in copper(II)-catalyzed aerobic cyclizations to form pyridazines, the solvent can determine whether a 1,6-dihydropyridazine intermediate or the final aromatic pyridazine is obtained. While acetonitrile (B52724) (MeCN) tends to favor the formation of the dihydropyridazine, acetic acid (AcOH) can directly yield the pyridazine. organic-chemistry.org

In the context of preparing this compound, a suitable solvent must be chosen for the chlorination of a precursor like 4-(hydroxymethyl)pyridazine. The solvent's polarity, boiling point, and its ability to dissolve both the reactants and intermediates play a critical role. Aprotic solvents are generally preferred for chlorination reactions using reagents like thionyl chloride to avoid unwanted side reactions.

Table 1: Illustrative Solvent Effects on a Hypothetical Pyridazine Chlorination

SolventDielectric Constant (20°C)Boiling Point (°C)Observed Outcome (Hypothetical)
Dichloromethane (DCM)9.139.6Good solubility of starting material, moderate reaction rate.
Toluene2.4110.6Higher reaction temperature possible, potential for side reactions.
Acetonitrile (MeCN)37.581.6May favor intermediate formation, potential for complex formation.
Tetrahydrofuran (THF)7.666Can act as a Lewis base, potentially interfering with the catalyst.

Temperature and Pressure Profiling

Temperature is a critical parameter that can affect reaction rates, selectivity, and the stability of both reactants and products. In the synthesis of pyridazine derivatives, temperature control is essential to prevent decomposition and the formation of byproducts. For instance, in the synthesis of 6-aryl-pyridazin-3-amines through an aza-Diels-Alder reaction, the reaction temperature was found to significantly influence product selectivity. rsc.org

For the chlorination step in the synthesis of this compound, the reaction is typically performed at a controlled temperature to manage the exothermic nature of the reaction between an alcohol and a chlorinating agent like thionyl chloride. A gradual increase in temperature might be employed to ensure the reaction proceeds to completion. While most laboratory-scale syntheses are conducted at atmospheric pressure, in an industrial setting, pressure might be adjusted to control the boiling point of the solvent and to influence reaction rates.

Table 2: Hypothetical Temperature and Pressure Effects on a Pyridazine Functionalization Reaction

Temperature (°C)Pressure (atm)Reaction Time (h)Yield (%) (Hypothetical)
011245
25 (Room Temp)1670
501285
5021.588

This table is for illustrative purposes and highlights general trends. Optimal conditions would need to be determined experimentally.

Reagent and Catalyst System Optimization

The choice of reagents and catalysts is fundamental to the successful functionalization of the pyridazine ring. For the conversion of a 4-(hydroxymethyl)pyridazine to its chloromethyl derivative, common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). The optimization would involve comparing the yields, reaction times, and ease of purification for each reagent.

In broader pyridazine chemistry, various catalytic systems are employed for C-H functionalization and cross-coupling reactions. mdpi.commdpi.com For instance, palladium-catalyzed reactions are widely used for the arylation of pyridazines. mdpi.com While a direct catalytic approach for the chloromethylation of the pyridazine ring is less common, the use of a catalyst could potentially improve the efficiency of the reaction. For example, a catalytic amount of a Lewis acid might be explored to enhance the reactivity of the chlorinating agent.

Table 3: Comparison of Reagents for a Hypothetical Chlorination Reaction

ReagentCatalystKey Advantages (Hypothetical)Key Disadvantages (Hypothetical)
Thionyl Chloride (SOCl₂)None or PyridineReadily available, gaseous byproducts are easily removed.Can be harsh, potential for side reactions.
Phosphorus Oxychloride (POCl₃)NoneEffective for chlorination of heteroaromatic alcohols.Requires careful workup to remove phosphorus byproducts.
Oxalyl ChlorideDMF (catalytic)Milder conditions, clean reaction.More expensive, requires careful handling.

This table provides a hypothetical comparison based on the general reactivity of these reagents.

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of synthetic intermediates are critical steps to ensure the high purity of the final this compound. Common intermediates in the synthesis might include 4-methylpyridazine or 4-(hydroxymethyl)pyridazine, depending on the chosen synthetic route.

Purification of these non-polar or moderately polar intermediates often involves techniques such as column chromatography. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). nih.gov The ratio of these solvents is optimized to achieve good separation of the desired intermediate from any unreacted starting materials or byproducts.

For the final product, this compound, which is a salt, crystallization is the preferred method of purification. google.comnih.gov The crude product can be dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, leading to the formation of pure crystals. The choice of crystallization solvent is crucial and is often determined empirically. Solvents like ethanol, isopropanol, or mixtures containing ethers are commonly employed for the crystallization of hydrochloride salts of heterocyclic compounds. mdpi.com The purity of the isolated intermediates and the final product is typically assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 4: Common Purification Techniques for Pyridazine Derivatives

TechniqueIntermediate/Product TypeTypical Solvents/Conditions
Column ChromatographyNeutral, non-polar to moderately polar intermediatesHexane/Ethyl Acetate gradients on silica gel
CrystallizationHydrochloride salts (final product)Ethanol, Methanol, Isopropanol, or their mixtures with ethers
DistillationVolatile, thermally stable liquid intermediatesUnder reduced pressure to lower boiling point
Liquid-Liquid ExtractionTo separate compounds based on solubility and pHDichloromethane, Ethyl Acetate, Water with pH adjustment

Chemical Reactivity and Transformation Studies of 4 Chloromethyl Pyridazine Hydrochloride

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom in the chloromethyl group of 4-(chloromethyl)pyridazine (B11762312) hydrochloride is readily displaced by a variety of nucleophiles, making it a versatile intermediate in the synthesis of a wide range of pyridazine (B1198779) derivatives. google.comumich.edunih.gov

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Carboxylates)

While specific examples of reactions between 4-(chloromethyl)pyridazine hydrochloride and oxygen nucleophiles like alcohols and carboxylates are not extensively detailed in the provided search results, the general reactivity of similar chloromethylated heterocyclic compounds suggests that such reactions are feasible. For instance, the synthesis of acetoxymethyl analogs of similar compounds has been reported, implying a reaction with an acetate (B1210297) nucleophile. umich.edu The reaction would proceed via a standard SN2 mechanism, with the oxygen nucleophile attacking the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of an ether or ester linkage, respectively.

Reactions with Nitrogen Nucleophiles (e.g., Amines)

The reaction of this compound with various nitrogen nucleophiles, particularly amines, is a well-established method for the synthesis of pyridazinylmethylamines. google.comgoogle.com These reactions are typically carried out under basic conditions to neutralize the hydrochloride salt and deprotonate the amine nucleophile, thereby increasing its nucleophilicity. google.com The reaction proceeds through a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a new carbon-nitrogen bond. nih.govgoogle.com This methodology is crucial for preparing a variety of pyridazine derivatives with potential applications in pharmaceuticals and agrochemicals. google.comgoogle.com

Table 1: Examples of Reactions with Nitrogen Nucleophiles

Amine Nucleophile Product Reference
Various Amines Pyridazinylmethylamines google.comgoogle.com
Aqueous Ammonia (B1221849) 4-Aminopyridines (via pyridinium (B92312) salt intermediates) nih.gov

Reactions with Sulfur Nucleophiles (e.g., Thiols)

Similar to other alkyl halides, the chloromethyl group in this compound is susceptible to nucleophilic attack by sulfur-containing nucleophiles like thiols. libretexts.orgmasterorganicchemistry.com Thiolate anions, which are readily formed from thiols by treatment with a base, are excellent nucleophiles and react efficiently in SN2 reactions to form thioethers (sulfides). libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction involves the attack of the thiolate on the electrophilic carbon of the chloromethyl group, resulting in the displacement of the chloride ion and the formation of a carbon-sulfur bond. masterorganicchemistry.comlibretexts.orglibretexts.org This method provides a straightforward route to pyridazinylmethyl thioethers. organic-chemistry.orgyoutube.comyoutube.com

Table 2: General Reaction with Sulfur Nucleophiles

Sulfur Nucleophile Product Type Reference
Thiols (in the presence of a base) Pyridazinylmethyl thioethers libretexts.orgmasterorganicchemistry.comlibretexts.org

Reactions with Carbon Nucleophiles (e.g., Carbanions)

The alkylation of carbon nucleophiles, such as carbanions, with this compound represents a key method for forming new carbon-carbon bonds. This reaction allows for the introduction of various alkyl and aryl substituents at the methylene (B1212753) position of the pyridazine ring. The direct C-4 alkylation of pyridines has been a significant challenge, often requiring pre-functionalized materials to achieve regioselectivity. nih.gov However, methods involving Minisci-type decarboxylative alkylation have been developed to control the position of alkylation. nih.gov In the context of this compound, the reaction would likely proceed via an SN2 mechanism, where a carbanion attacks the electrophilic carbon of the chloromethyl group, displacing the chloride.

Reactions Involving the Pyridazine Ring System

The pyridazine ring is an electron-deficient heteroaromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. dntb.gov.uataylorfrancis.com

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (EAS) on the pyridazine ring is generally difficult due to the electron-withdrawing nature of the two adjacent nitrogen atoms, which deactivates the ring towards electrophilic attack. stackexchange.comyoutube.com Pyridine (B92270) itself is reluctant to undergo EAS and directs incoming electrophiles to the meta position. youtube.com The presence of a deactivating chloromethyl group would further hinder this type of reaction. While there are methods to activate pyridine rings towards EAS, such as through the formation of N-oxides, direct electrophilic substitution on the pyridazine ring of this compound is not considered a favorable reaction pathway under standard conditions. youtube.comscribd.commasterorganicchemistry.comnih.gov

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing electron-deficient aromatic systems. The pyridazine ring, due to the presence of two electron-withdrawing nitrogen atoms, is activated towards nucleophilic attack. nih.gov However, for a classical SNAr reaction to occur, a suitable leaving group must be present on the aromatic ring itself. In the case of this compound, the primary site for nucleophilic attack is the sp³-hybridized carbon of the chloromethyl group via a standard SN2 mechanism, rather than a direct SNAr on the pyridazine ring.

Nonetheless, the principles of SNAr are essential for understanding the reactivity of the pyridazine core, especially when further transformations introduce a leaving group onto the ring. Nucleophilic attack on the pyridazine ring is regioselectively favored at the positions ortho or para to the nitrogen atoms (positions 3, 4, 5, and 6), as the resulting anionic Meisenheimer-like intermediate is stabilized by delocalizing the negative charge onto an electronegative nitrogen atom. stackexchange.com For a 4-substituted pyridazine, the most activated positions for a potential SNAr reaction (should a leaving group be present) would be C-3 and C-5.

While direct SNAr on the unsubstituted carbons of 4-(chloromethyl)pyridazine is not typical, a related reaction, the Vicarious Nucleophilic Substitution (VNS), can occur. For instance, pyridazinium dicyanomethylides have been shown to undergo VNS with carbanions, leading to the introduction of a substituent with complete regiospecificity at the C-4 position. rsc.org

The most common nucleophilic substitution reactions involving this compound and its derivatives involve the displacement of the chloride from the methyl group. This reactivity is exemplified by the synthesis of various fused pyridazine derivatives where the chloropyridazine intermediate, formed from a pyridazinone precursor, reacts with nucleophiles like hydrazine (B178648) hydrate. nih.gov

Reactant ClassNucleophile ExampleProduct TypeReaction TypeReference
AminesHydrazine HydrateHydrazinylpyridazineSN2 on chloromethyl group analog nih.gov
AlcoholsMethoxideMethoxy-substituted pyridazineSNAr on halopyridazine wur.nl
CarbanionsPhenylsulfonylmethyl carbanion4-Alkyl-pyridazineVicarious Nucleophilic Substitution (VNS) rsc.org
AminesAmmonia / KNH₂AminopyridazineSNAr / SN(ANRORC) on halopyridazine wur.nl

Metal-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridazine ring makes its halogenated derivatives excellent substrates for metal-catalyzed cross-coupling reactions. nih.gov This property facilitates the initial oxidative addition step, which is often rate-limiting in catalytic cycles involving palladium. While this compound itself does not possess an aryl halide bond typically used in these reactions, it serves as a crucial building block for creating derivatives that are suitable for such transformations. The primary cross-coupling reactions involving the pyridazine scaffold are the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. wikipedia.org Halogenated pyridazines readily participate in Suzuki-Miyaura reactions to produce a wide array of substituted pyridazines. For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with various (hetero)aryl-boronic acids using a palladium catalyst to synthesize π-conjugated systems. nih.govnih.gov The reaction's utility extends to DNA-compatible chemistry, where functionalized pyridazines undergo Suzuki-Miyaura coupling, demonstrating the robustness of this method. idexlab.com

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is widely applied to aryl halides, including those on a pyridazine ring, to introduce alkenyl substituents. While the reaction typically involves aryl or vinyl halides, variations for alkyl halides exist, which could potentially involve the chloromethyl group of the title compound, likely proceeding through a radical pathway. rsc.org Intramolecular Heck reactions have also been used to construct complex fused-ring systems containing a pyridazine core. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a powerful tool for synthesizing alkynyl-substituted pyridazines. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. nih.govlibretexts.org Pyridine and pyrimidine-based ligands have proven effective in forming palladium catalysts for Sonogashira couplings, and these systems can be applied to halo-pyridazines. wikipedia.org

Reaction NameCoupling PartnersCatalyst/BaseProduct TypeReference
Suzuki-MiyauraHalo-pyridazine + Arylboronic acidPd(PPh₃)₄ / Na₂CO₃Aryl-pyridazine nih.govnih.gov
HeckHalo-pyridazine + AlkenePd(OAc)₂ / BaseAlkenyl-pyridazine wikipedia.orgorganic-chemistry.org
SonogashiraHalo-pyridazine + Terminal alkynePd(PPh₃)₂Cl₂ / CuI / Amine BaseAlkynyl-pyridazine wikipedia.orgorganic-chemistry.org

Rearrangement Reactions (if known)

The pyridazine ring system can participate in several types of rearrangement reactions, often leading to the formation of different heterocyclic structures or substituted isomers. These transformations are typically induced by heat, light, or chemical reagents.

One notable transformation is the reductive ring contraction of 1,2-pyridazines into substituted pyrroles. nih.govacs.org This reaction proceeds through the addition of multiple electrons and protons. Computational studies suggest that the reaction is facilitated by electron-withdrawing groups at the 3- and 6-positions of the pyridazine ring, which stabilize a key intermediate. acs.org Without such stabilizing groups, the reaction pathway is thermodynamically unfavorable.

Another documented transformation is the N-aminopyridone–pyridazine rearrangement. In this novel reaction, the oxidation of 1-amino-3,4,5,6-tetraphenylpyrid-2(1H)-one leads to the extrusion of carbon monoxide and the formation of tetraphenylpyridazine. rsc.orgrsc.org The proposed mechanism involves a ring expansion of an amino-nitrene intermediate, followed by valence isomerization and subsequent loss of CO. rsc.org

While these examples establish the capacity of the pyridazine core to undergo rearrangement, specific studies detailing the rearrangement behavior of this compound are not prominently featured in the surveyed literature. However, the presence of the chloromethyl group could potentially influence reaction pathways or enable unique rearrangements under specific conditions.

Redox Chemistry of the Compound

The redox chemistry of pyridazine derivatives involves both the oxidation and reduction of the heterocyclic ring and its substituents. The two adjacent nitrogen atoms in the pyridazine ring influence its electronic properties, making it susceptible to specific redox transformations.

Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. The N-oxidation of 3-aminopyridazine (B1208633) and its substituted derivatives has been studied, indicating that this is a common reaction pathway for the pyridazine core. nih.gov The formation of a pyridine-N-oxide can alter the reactivity of the ring, for example, by promoting electrophilic substitution at the 2- and 4-positions relative to the nitrogen. wikipedia.org Another oxidative process is the dehydrogenative aromatization of partially saturated pyridazines, such as 1,6-dihydropyridazines, which can be readily converted into the corresponding aromatic pyridazines using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.comorganic-chemistry.org

Reduction: The pyridazine ring can undergo reduction. As mentioned previously, a reductive ring contraction can convert pyridazines into pyrroles. nih.govacs.org This process involves the addition of four electrons and four protons, leading to the opening of the original pyridazine ring, followed by ring contraction and elimination of ammonia. acs.org The feasibility of this reduction is highly dependent on the substituents present on the pyridazine ring. nih.gov

The chloromethyl group itself is also redox-active. It can be reduced to a methyl group or oxidized to an aldehyde or carboxylic acid functional group, although specific studies on 4-(chloromethyl)pyridazine for these transformations were not highlighted in the search results.

Chemo- and Regioselectivity in Reactions

Chemoselectivity and regioselectivity are paramount in the reactions of multifunctional molecules like this compound. The molecule possesses two primary reactive sites: the electrophilic carbon of the chloromethyl group and the electron-deficient pyridazine ring.

Chemoselectivity: A primary consideration is the competition between nucleophilic attack at the side-chain chloroalkyl group (an SN2 reaction) and at the aromatic ring (an SNAr reaction). For most strong nucleophiles, the reaction at the sp³-hybridized carbon of the chloromethyl group is kinetically favored over attack on the sp²-hybridized carbons of the ring, especially since the ring lacks a good leaving group for a standard SNAr process. Therefore, reactions with nucleophiles like amines or alkoxides would be expected to selectively yield products of substitution at the chloromethyl position.

Regioselectivity: When reactions do occur on the pyridazine ring, regioselectivity is dictated by the electronic influence of the two nitrogen atoms and the C-4 substituent.

Nucleophilic Aromatic Substitution (SNAr): In substituted pyridazines, nucleophilic attack is highly regioselective. For example, in the vicarious nucleophilic substitution of pyridazinium dicyanomethylides, substitution occurs exclusively at the C-4 position, demonstrating complete regiocontrol. rsc.org For a hypothetical SNAr on a 4-substituted pyridazine bearing a leaving group at another position (e.g., C-3 or C-6), the position of nucleophilic attack would be determined by the ability to stabilize the resulting intermediate. Attack at positions that allow the negative charge to be delocalized onto the ring nitrogens is strongly preferred. stackexchange.com

Metal-Catalyzed Cross-Coupling: In di-halogenated pyridazines, regioselectivity can often be achieved by exploiting the different reactivity of the carbon-halogen bonds (e.g., C-I > C-Br > C-Cl) or by tuning the catalyst and reaction conditions. wikipedia.org

Electrophilic Substitution: While less common due to the ring's electron-deficient nature, any potential electrophilic attack would be directed by the deactivating effect of the nitrogens. N-oxidation is often a precursor step to achieve substitution on the ring carbons. wikipedia.org

Derivatization and Analog Synthesis Utilizing 4 Chloromethyl Pyridazine Hydrochloride As a Building Block

Synthesis of Substituted Pyridazine (B1198779) Derivatives

The chloromethyl group (-CH2Cl) on the pyridazine ring is an active site primed for nucleophilic substitution reactions. In principle, this functionality allows for the introduction of a wide array of substituents by reacting 4-(chloromethyl)pyridazine (B11762312) hydrochloride with various nucleophiles. This would enable the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds at the 4-position of the pyridazine core.

Potential, though not explicitly documented, reactions could include:

Amination: Reaction with primary or secondary amines to yield aminomethyl-pyridazine derivatives.

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols to produce ether-linked pyridazine derivatives.

Thiolation: Reaction with thiols to form thioether-linked pyridazines.

However, specific examples, reaction conditions, and yields for the synthesis of substituted pyridazine derivatives starting directly from 4-(chloromethyl)pyridazine hydrochloride are not detailed in the reviewed literature. General methods for creating substituted pyridazines often involve building the pyridazine ring from different precursors rather than modifying a pre-existing chloromethylated pyridazine.

Preparation of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems containing a pyridazine ring is a significant area of medicinal chemistry. These structures are often created by constructing a new ring onto an existing pyridazine core. While this compound could theoretically serve as a starting point for such syntheses, published methodologies predominantly utilize other pyridazine derivatives.

For instance, the literature describes the synthesis of fused systems like pyridazino[3,4-b] google.comthiazines, isoxazolo[4,5-b]pyridazino[4,3-e] google.comthiazines, and pyridazino[4,3-e] google.comnih.govtriazines. nih.gov These syntheses, however, typically start from pyridazinethiones or chloropyridazines that have other functional groups amenable to cyclization reactions. nih.gov Similarly, the formation of pyridazino[3,4-d] guidechem.comoxazin-5-one derivatives begins with a pyridazine amino-acid, which then undergoes cyclization with various reagents. ekb.eg

No specific pathways were identified that employ the chloromethyl group of this compound to initiate the annulation required for forming fused heterocyclic systems.

Construction of Complex Polycyclic Architectures

The incorporation of the pyridazine moiety into complex polycyclic architectures is an advanced synthetic challenge. Such structures often require multi-step sequences and strategic cyclization reactions. For example, pyrido[3,4-c]pyridazines are polycyclic systems whose synthesis can start from pyridine (B92270) or other pyridazine derivatives through various condensation and cyclization strategies. mdpi.com

The available research on the construction of these complex molecules does not specify this compound as a precursor. The synthetic routes often involve more complex starting materials where the reactive sites are positioned to facilitate the intricate ring-forming steps necessary for building polycyclic frameworks.

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Pyridine and pyridazine rings are often incorporated into larger oligomeric structures designed to self-assemble into complex architectures, such as helical fibers or nanochannels. rsc.org These assemblies rely on carefully designed intermolecular forces like π-stacking and hydrogen bonding.

The synthesis of the individual oligomer strands for these assemblies is a precise process. While the pyridazine unit is key, the specific use of this compound as a starting monomer for building these complex strands is not described. The literature points to more elaborate, multi-substituted heterocyclic building blocks being used to control the folding and assembly of the final supramolecular structure.

Advanced Spectroscopic and Structural Analysis of 4 Chloromethyl Pyridazine Hydrochloride and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-(chloromethyl)pyridazine (B11762312) hydrochloride, HRMS would be used to verify its molecular formula, C₅H₅ClN₂. The expected exact mass of the protonated free base, [C₅H₅ClN₂ + H]⁺, can be calculated and compared against the experimental value to confirm its identity with high confidence.

While specific experimental HRMS data for 4-(chloromethyl)pyridazine hydrochloride is scarce in the literature, the fragmentation pattern under electron ionization (EI-MS) can be predicted based on the known behavior of pyridazine (B1198779) and its derivatives. The fragmentation of pyridazine itself is complex, often involving the loss of N₂ and subsequent rearrangement. capes.gov.br For 4-(chloromethyl)pyridazine, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Key fragmentation pathways would likely include:

Loss of a chlorine radical (•Cl): This would lead to the formation of a pyridinylmethyl cation [M-Cl]⁺.

Loss of the chloromethyl group (•CH₂Cl): This would result in a pyridazine cation.

Ring fragmentation: Cleavage of the pyridazine ring, a characteristic fragmentation for such heterocycles, would likely occur after initial side-chain fissions. rsc.org A common fragmentation of the pyridazine ring involves the loss of HCN. rsc.org

The analysis of these fragmentation patterns, supported by high-resolution data, provides unambiguous confirmation of the compound's structure.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure in solution. A full assignment of the proton (¹H) and carbon (¹³C) signals for this compound requires a combination of 1D and 2D NMR experiments.

¹H NMR: The pyridazine ring protons (H-3, H-5, and H-6) are expected to appear in the aromatic region (typically δ 7.0-9.5 ppm). chemicalbook.com The two nitrogen atoms cause the adjacent protons (H-3 and H-6) to be significantly downfield compared to benzene. The chloromethyl protons (-CH₂Cl) would appear as a singlet in the aliphatic region, typically around δ 4.5-5.0 ppm.

¹³C NMR: The carbon atoms of the pyridazine ring are expected between δ 120-160 ppm. libretexts.org The chloromethyl carbon would be found further upfield. The electron-withdrawing nature of the chloromethyl group influences the chemical shifts of the ring carbons, an effect that can be predicted using established substituent parameters. nih.govolemiss.edu

2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign each proton and carbon signal and confirm the connectivity of the molecule. nih.govresearchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(chloromethyl)pyridazine
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-3~9.3-
C-3-~152
C-4-~140
H-5~7.8-
C-5-~127
H-6~9.2-
C-6-~151
-CH₂-~4.8~45

Note: These are estimated values based on data for pyridazine and known substituent effects. Actual values for the hydrochloride salt in a specific solvent may vary.

Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

The key expected vibrational bands are:

C-H stretching (aromatic): Sharp bands typically appear above 3000 cm⁻¹. researchgate.net

C-H stretching (aliphatic): Bands from the -CH₂- group are expected in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: Strong absorptions from the pyridazine ring vibrations are found in the 1400-1600 cm⁻¹ region. core.ac.ukuc.pt

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and aliphatic C-H bonds occur in the 1000-1400 cm⁻¹ and 600-900 cm⁻¹ regions, respectively. core.ac.uk

C-Cl stretching: A characteristic band for the carbon-chlorine bond is expected in the range of 600-800 cm⁻¹. researchgate.netamazonaws.com

N-H stretching: In the hydrochloride salt, a broad band corresponding to the N⁺-H stretch is anticipated, often appearing in the 2400-3200 cm⁻¹ region.

While a dedicated spectrum for this compound is not published, the synthesis of the non-salt form, 4-chloromethyl-pyridazine, has been reported, with its structure confirmed by IR spectroscopy, indicating that these characteristic bands are observable.

Interactive Table: Characteristic IR Absorption Frequencies
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Aromatic C-H StretchPyridazine Ring3000 - 3100
Aliphatic C-H Stretch-CH₂Cl2850 - 3000
N⁺-H StretchPyridazinium Ion2400 - 3200 (broad)
C=C / C=N StretchPyridazine Ring1400 - 1600
CH₂ Bend (Scissoring)-CH₂Cl~1450
C-Cl Stretch-CH₂Cl600 - 800

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crucial information about intermolecular interactions that govern the crystal packing.

For this compound, a single-crystal X-ray diffraction study would reveal the precise geometry of the pyridazinium cation and the chloride anion. Based on studies of similar N-heterocyclic hydrochloride salts, the crystal structure is expected to be stabilized by a network of intermolecular interactions. researchgate.netnih.gov

Key interactions would likely include:

Hydrogen Bonding: The primary interaction is expected to be a strong hydrogen bond between the protonated ring nitrogen (N-H⁺) and the chloride anion (Cl⁻). researchgate.netiucr.org This is a defining feature of hydrochloride salts of nitrogenous bases.

π-π Stacking: The planar pyridazine rings may stack on top of each other, contributing to the stability of the crystal lattice. nih.gov These interactions are common in aromatic and heteroaromatic systems.

Other Weak Interactions: C-H···Cl or C-H···N interactions may also be present, further stabilizing the three-dimensional packing arrangement. nih.govnih.gov

Analysis of crystal structures of related compounds, such as pyridazine-3-carboxylic acid hydrochloride, confirms that the pyridazinium cations and chloride anions form sheets held together by a network of hydrogen bonds and van der Waals forces. researchgate.net

Computational and Theoretical Investigations of 4 Chloromethyl Pyridazine Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. While specific DFT studies on 4-(chloromethyl)pyridazine (B11762312) hydrochloride are not extensively detailed in available literature, comprehensive analyses have been conducted on its isomer, 4-(chloromethyl)pyridine (B78701) hydrochloride. ijcrt.org These studies, typically employing methods like the B3LYP functional with a 6-311++G(d,p) basis set, provide a strong inferential basis for the properties of the pyridazine (B1198779) derivative. ijcrt.org

The electronic structure of a molecule is fundamentally linked to its stability and reactivity. This is often analyzed through its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govscirp.org

A smaller HOMO-LUMO gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron to a higher energy state, facilitating charge transfer. nih.gov For the related compound, 4-(chloromethyl)pyridine hydrochloride, DFT calculations have determined the HOMO-LUMO energy gap, which helps to explain the charge transfer interactions within the molecule. ijcrt.org In diazine systems like pyridazine, the placement and energy of the LUMO are crucial for predicting reactivity towards nucleophiles. For some chlorodiazines, the LUMO+1 orbital, rather than the LUMO, may be the key orbital involved in nucleophilic substitution if it has a more significant lobe on the carbon atom bonded to the chlorine. This highlights the importance of detailed orbital analysis in predicting reaction pathways.

The distribution of the HOMO and LUMO orbitals reveals likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is located over electron-rich areas, indicating sites susceptible to electrophilic attack, while the LUMO is concentrated over electron-deficient areas, indicating sites for nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Properties (Conceptual) This table is based on general principles and data from analogous compounds, as specific values for 4-(chloromethyl)pyridazine hydrochloride were not available in the cited literature.

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons (ionization potential).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons (electron affinity).
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). A key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. For the isomer 4-(chloromethyl)pyridine hydrochloride, theoretical vibrational frequencies from FT-IR and FT-Raman spectra have been calculated and found to be in good agreement with experimental results. ijcrt.org Similarly, 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the structural elucidation of the molecule at an atomic level. ijcrt.org These computational predictions are invaluable for assigning experimental spectra and confirming the optimized molecular geometry.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data (Conceptual Example) This table illustrates the typical comparison performed in computational studies, using the analysis of 4-(chloromethyl)pyridine hydrochloride as a template. ijcrt.org

Vibrational Mode Experimental Frequency (cm-1) Calculated Frequency (cm-1) Assignment
C-H stretch (ring) ~3100-3000 ~3100-3000 Stretching vibration of C-H bonds in the aromatic ring.
C-H stretch (CH2) ~3000-2900 ~3000-2900 Asymmetric and symmetric stretching of the methylene (B1212753) group.
C=N/C=C stretch ~1600-1400 ~1600-1400 Ring stretching vibrations characteristic of the pyridazine core.
C-Cl stretch ~750-650 ~750-650 Stretching vibration of the carbon-chlorine bond.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the molecular surface.

Negative Regions (Red/Yellow): These areas are rich in electrons, typically around electronegative atoms like nitrogen and chlorine. They represent the most likely sites for an electrophilic attack.

Positive Regions (Blue): These areas are electron-deficient, usually around hydrogen atoms. They are susceptible to nucleophilic attack.

Neutral Regions (Green): These areas have a near-zero potential.

For the related 4-(chloromethyl)pyridine hydrochloride, MEP analysis clearly identifies the electrophilic and nucleophilic sites, confirming the reactive nature of different parts of the molecule. ijcrt.org The nitrogen atoms of the pyridazine ring and the chlorine atom of the chloromethyl group would be expected to be regions of high electron density (negative potential), while the hydrogen atoms would exhibit positive potential. This mapping is crucial for understanding intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For a molecule like this compound, which is relatively small and semi-rigid, extensive conformational analysis via MD is not commonly reported in the literature. The primary conformational freedom would be the rotation around the single bond connecting the chloromethyl group to the pyridazine ring. MD simulations could, however, be employed to study the molecule's interactions with solvents or biological macromolecules, providing insights into its behavior in different environments. mdpi.com

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry plays a key role in elucidating reaction mechanisms by modeling the transition states of chemical reactions. The most common reaction for this compound is nucleophilic substitution at the methylene carbon (the -CH2Cl group).

Theoretical calculations can model the reaction pathway, for instance, of an SN2-type reaction. In this mechanism, a nucleophile attacks the carbon atom, and the chloride ion acts as a leaving group in a single, concerted step. libretexts.org By calculating the energy of the reactants, the transition state, and the products, a potential energy surface for the reaction can be constructed. This allows for the determination of the activation energy, which is a critical factor in understanding the reaction kinetics. For related chlorodiazines, computational studies have shown that the activation energies for nucleophilic substitution can be calculated and correlated with experimental reactivity, supporting the proposed reaction mechanisms.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their observed reactivity. nih.govresearchgate.net These models use molecular descriptors, which are numerical values derived from the molecular structure, often through computational methods like DFT.

For pyridazine derivatives, QSRR models have been successfully developed to predict properties like corrosion inhibition efficiency. nih.gov In such studies, descriptors derived from DFT calculations, including:

HOMO and LUMO energies

The HOMO-LUMO energy gap

Dipole moment

Atomic charges

Molecular hardness and softness

These descriptors are correlated with experimental reactivity data using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.govnih.gov While a specific QSRR study focused solely on the reactivity of this compound is not prominent, the parameters discussed in the DFT section are precisely the types of descriptors that would be essential for building such a model to predict its reactivity within a series of related heterocyclic compounds.

Applications of 4 Chloromethyl Pyridazine Hydrochloride As a Synthetic Intermediate

Role in the Synthesis of Diverse Heterocyclic Compounds

The most significant application of 4-(chloromethyl)pyridazine (B11762312) hydrochloride is as a precursor for the synthesis of a wide variety of other heterocyclic compounds. The reactive chloromethyl group is an excellent electrophilic site for reactions with numerous nucleophiles. This versatility allows chemists to construct complex, fused heterocyclic systems and substituted pyridazine (B1198779) derivatives.

A notable example of its use is in the preparation of fused polycyclic systems like benzodiazepines. For instance, pyridazino[3,4-b] researchgate.netacs.orgbenzodiazepin-5-ones, a class of compounds with potential biological activity, can be synthesized using 4-(chloromethyl)pyridazine as a starting intermediate. The synthesis pathway involves the preparation of 4-hydroxymethyl-pyridazine, which is then readily converted to 4-chloromethyl-pyridazine by reacting it with thionyl chloride (SOCl₂). This reactive chloro-intermediate can then undergo further reactions to build the fused benzodiazepine (B76468) ring system. researchgate.net

The reactivity of the chloromethyl group is not limited to a single reaction type. It can be displaced by a wide range of nitrogen, oxygen, sulfur, and carbon nucleophiles, leading to a diverse library of pyridazine derivatives. This broad reactivity is fundamental to its role in combinatorial chemistry and the generation of novel molecular scaffolds. researchgate.netwur.nl The electron-deficient nature of the pyridazine ring enhances the reactivity of the attached chloromethyl group toward nucleophilic attack. wuxiapptec.com

Nucleophile (Nu-H)Resulting Product StructureProduct Class
R-NH₂ (Amine)Pyridazinemethylamine derivativeSubstituted Amine
R-OH (Alcohol)Pyridazinemethyl ether derivativeEther
R-SH (Thiol)Pyridazinemethyl <a href=sulfide (B99878) derivative" src="https://i.imgur.com/example.png" width="150"/>Thioether
NaN₃ (Sodium Azide)Azidomethylpyridazine derivativeOrganic Azide (B81097)
KCN (Potassium Cyanide)Pyridazineacetonitrile derivativeNitrile

This table illustrates the potential synthetic transformations of 4-(chloromethyl)pyridazine, forming new intermediates for further heterocyclic synthesis.

This capacity to react with various nucleophiles makes it a key building block for creating fused ring systems such as pyridazino[4,5-b]carbazoles and pyridazino[3,4-b]indoles, which are investigated for their pharmacological properties. nih.govnih.gov

Utility in the Construction of Agrochemical Precursors

The pyridazine and pyridazinone scaffolds are integral to a number of commercially successful agrochemicals, including herbicides and fungicides. researchgate.netresearchgate.net Compounds like Diclomezine, Flufenpyr, and Pyridaben are all based on the pyridazine ring, highlighting its importance in crop protection chemistry. researchgate.net Phytoene desaturase (PDS), a critical enzyme in carotenoid biosynthesis, is a known target for pyridazine-based herbicides. acs.org

While specific, large-scale syntheses of commercial agrochemicals starting directly from 4-(chloromethyl)pyridazine hydrochloride are not extensively detailed in public literature, its potential as a precursor is clear. The development of new agrochemicals often involves a scaffold-hopping strategy or the derivatization of a known active core. acs.org this compound serves as an ideal starting point for such endeavors. Its reactive chloromethyl group allows for the straightforward linkage of the pyridazine moiety to other pharmacophores or functional groups, a common method for creating and testing new potential active ingredients. For example, it can be reacted with substituted phenols or anilines to create ether or amine linkages, respectively, which are common structural motifs in herbicides. tandfonline.com

Agrochemical NameChemical ClassApplication
PyridabenPyridazinoneInsecticide, Acaricide
PyridatePhenylpyridazineHerbicide
DiclomezinePyridazinoneFungicide
FlufenpyrPyridazine etherHerbicide
NorflurazonPyridazinoneHerbicide

This table lists representative agrochemicals containing the pyridazine core, demonstrating the structural relevance of intermediates like this compound.

Application in Materials Chemistry (e.g., ligands, monomers for polymers)

The unique electronic and structural properties of the pyridazine ring make it an attractive component for advanced materials. This compound can be utilized as a precursor in materials chemistry, primarily in the synthesis of specialized ligands for metal complexes and as a functional monomer for polymers.

Ligand Synthesis: The two adjacent nitrogen atoms in the pyridazine ring can act as a bidentate ligand, coordinating to transition metal centers. acs.org Such pyridazine-based ligands can form stable complexes with first-row transition metals like copper, nickel, and zinc. researchgate.net The resulting metal complexes have applications in catalysis and as building blocks for supramolecular assemblies. This compound provides a reactive handle to either modify a pre-formed ligand or to tether the pyridazine unit to a larger structure or a surface. This allows for the creation of more complex, multifunctional ligands or metal-organic frameworks (MOFs). researchgate.netacs.org

Polymer Synthesis: The incorporation of heterocyclic units into polymer backbones is a key strategy for developing materials with tailored electronic, optical, or thermal properties. acs.orgmdpi.com The chloromethyl group is a well-known functional group for polymerization reactions. It can be used to synthesize pyridazine-containing polymers in several ways:

Grafting: The chloromethyl group can react with a nucleophilic site on an existing polymer backbone, effectively grafting the pyridazine unit onto the material.

Monomer Functionalization: It can be converted into other polymerizable groups, such as a vinyl or acrylate (B77674) group, creating a new pyridazine-based monomer.

Polycondensation: It can react with di-nucleophiles (e.g., diamines, diols) in polycondensation reactions to be directly incorporated into the polymer main chain.

The inclusion of the polar, aromatic pyridazine ring can influence properties like thermal stability, conductivity, and solubility of the final polymer. taylorfrancis.com While the field of pyridazine polymers is still developing, the availability of reactive intermediates like this compound is crucial for its advancement. oup.com

Application AreaPotential Role of this compoundResulting Material
Coordination ChemistryPrecursor to functionalized pyridazine ligandsMetal-Organic Frameworks, Catalysts
Polymer ChemistryFunctional monomer or grafting agentSpecialty Polymers with enhanced thermal or electronic properties

Contribution to the Synthesis of Advanced Organic Intermediates

Beyond its direct use in forming final products, this compound is a critical starting point for the synthesis of other, more complex organic intermediates. Its primary function is to serve as a simple, two-carbon synthon that introduces the pyridazine ring along with a reactive site for further elaboration.

By transforming the chloromethyl group, a chemist can access a variety of other functional groups, each opening up new synthetic pathways. For example, reaction with sodium cyanide produces (pyridazine-4-yl)acetonitrile. This nitrile is an advanced intermediate that can be hydrolyzed to form pyridazine-4-yl-acetic acid or reduced to yield 2-(pyridazine-4-yl)ethylamine, effectively lengthening the carbon chain and introducing new functionalities.

Another example is the reaction with sodium azide to form 4-(azidomethyl)pyridazine. This azide intermediate is highly valuable for "click chemistry" reactions, such as the Huisgen cycloaddition, allowing for the efficient and specific linking of the pyridazine unit to other molecules containing an alkyne.

The ability to be converted into a range of other functional intermediates underscores the compound's value as a versatile building block in multi-step synthetic campaigns aimed at producing complex pharmaceuticals, agrochemicals, or materials. acs.orgnih.gov

ReagentIntermediate FormedPotential Subsequent Chemistry
KCN(Pyridazine-4-yl)acetonitrileHydrolysis to acid, Reduction to amine
NaN₃4-(Azidomethyl)pyridazineClick Chemistry, Reduction to amine
PPh₃(Pyridazine-4-ylmethyl)triphenylphosphonium chlorideWittig reaction
Mg(Pyridazine-4-ylmethyl)magnesium chlorideGrignard reaction
NaSO₂PhPhenyl (pyridazine-4-ylmethyl) sulfoneJulia-Kocienski olefination

This table highlights the conversion of this compound into more advanced synthetic intermediates.

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Synthesis and Derivatization

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and energy efficiency. While many traditional methods for pyridazine (B1198779) synthesis exist, emerging research focuses on more environmentally benign alternatives. mdpi.comresearchgate.net

Key green approaches applicable to 4-(chloromethyl)pyridazine (B11762312) hydrochloride include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of various pyridine (B92270) and pyridazine derivatives. mdpi.comnih.gov Applying microwave irradiation to the derivatization of 4-(chloromethyl)pyridazine hydrochloride could lead to more efficient and rapid access to compound libraries. nih.gov One documented green procedure involves the microwave-assisted, one-pot synthesis of 2H-pyrimidin-4-amine libraries, a high-yielding and ecofriendly protocol that eliminates intermediate workups. mdpi.com

Solvent-Free and Multi-Component Reactions (MCRs): The development of one-pot, multi-component reactions under solvent-free conditions represents a significant step towards atom economy and waste reduction. tandfonline.com For instance, a four-component reaction using ultrasonic irradiation has been successfully employed to synthesize pyrano[2,3-b]pyridine derivatives in excellent yields without the need for traditional solvents. tandfonline.com Adapting such MCR strategies for this compound could streamline the synthesis of complex molecules.

Use of Greener Catalysts and Solvents: Research into catalysis for pyridazine synthesis is moving towards using less toxic and more recoverable catalysts. mdpi.com The choice of solvent is also critical; for example, in certain Cu(II)-catalyzed cyclizations, using acetic acid (AcOH) instead of acetonitrile (B52724) (MeCN) can directly yield pyridazines instead of their 1,6-dihydro intermediates. organic-chemistry.org Future work should focus on identifying catalytic systems and solvent conditions that are both effective and environmentally friendly for reactions involving this compound.

Green Chemistry ApproachDescriptionPotential Advantage for this compoundReference
Microwave-Assisted SynthesisUse of microwave energy to heat reactions, often leading to dramatically reduced reaction times and increased yields.Rapid synthesis of derivatives, enabling faster library generation. mdpi.comnih.gov
Multi-Component Reactions (MCRs)One-pot reactions where three or more reactants combine to form a single product, incorporating most or all of the atoms.Increased efficiency and atom economy, reducing purification steps and waste. tandfonline.com
Solvent-Free ConditionsReactions conducted without a solvent, often using grinding or ultrasonic irradiation.Eliminates solvent waste, reduces environmental impact, and can simplify product isolation. mdpi.comtandfonline.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its role as a simple building block, this compound offers opportunities for discovering novel chemical transformations. The interplay between the electron-deficient pyridazine ring and the reactive chloromethyl side chain can be exploited to develop new synthetic methodologies.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The pyridazine core can be synthesized via IEDDA reactions, for example, between s-tetrazines and silyl (B83357) enol ethers or alkynyl sulfides. organic-chemistry.orgrsc.org Future research could explore the participation of derivatives of this compound in IEDDA reactions, using the pyridazine ring itself as the diene component to construct more complex fused heterocyclic systems. A metal-free, aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines has been shown to produce 6-aryl-pyridazin-3-amines with high regioselectivity and yield. organic-chemistry.orgacs.orgorganic-chemistry.org

Tandem and Domino Reactions: The chloromethyl group is a versatile handle for initiating a sequence of reactions. For example, an initial nucleophilic substitution at the chloromethyl group could be followed by an intramolecular cyclization onto the pyridazine ring, leading to novel bicyclic or tricyclic structures. Such domino reactions are highly efficient, constructing complex molecular architectures in a single step. mdpi.com

Unconventional C-H and C-C Bond Functionalization: Recent advances have demonstrated unexpected C-C bond cleavage in the synthesis of 3,6-diarylpyridazines from 1,3-dicarbonyl compounds, avoiding the use of metals. organic-chemistry.org Exploring similar unconventional bond activations with this compound could lead to new synthetic pathways. Furthermore, the C-3 hydrogen of the pyridazine ring is a better C-H bond donor than hydrogens on pyridine or pyrimidine (B1678525) rings, suggesting potential for direct C-H functionalization reactions. nih.gov

Design and Synthesis of Next-Generation Pyridazine Scaffolds

The pyridazine heterocycle is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. nih.govwikipedia.org this compound is an ideal starting point for creating next-generation scaffolds with enhanced or novel biological activities.

Scaffold Hopping and Bioisosteric Replacement: In modern drug design, scaffold hopping is used to replace a core molecular structure with a different one while retaining similar biological activity, often to improve properties like selectivity or patentability. acs.org Researchers have successfully used ring expansion of a pyrazole (B372694) to a pyridazine ring as a scaffold hopping strategy to develop new JNK1 inhibitors. acs.org The 4-(chloromethyl)pyridazine moiety can be readily incorporated into diverse molecular frameworks, allowing for the systematic exploration of new chemical space.

Hybrid-Based Design: This strategy involves combining two or more distinct pharmacophores into a single molecule to achieve synergistic or multi-target biological effects. nih.govrsc.org For example, novel anti-inflammatory agents have been created by designing hybrids of pyrazole and pyridazine. nih.govrsc.org The chloromethyl group of this compound provides a convenient attachment point for linking to other active pharmacophores, enabling the rapid generation of novel hybrid compounds.

Functionalization via Cross-Coupling Reactions: The electron-deficient nature of the pyridazine ring facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, without requiring expensive or specialized ligands. mdpi.com While the starting material is not halogenated on the ring, it can be derivatized to introduce a halogen, which can then be used in cross-coupling reactions to append various aryl or alkyl groups, significantly diversifying the available structures. mdpi.com

Design StrategyDescriptionApplication with this compoundReference
Scaffold HoppingReplacing a central molecular core with a chemically different one to discover new compounds with similar or improved biological profiles.Using the pyridazine core to replace other heterocycles in known active compounds. acs.org
Hybrid-Based DesignCovalently linking two or more pharmacophores to create a single molecule with multiple potential biological activities.Using the chloromethyl group as a linker to attach other bioactive fragments. nih.govrsc.org
Cross-Coupling FunctionalizationCreating new carbon-carbon or carbon-heteroatom bonds, often catalyzed by transition metals like palladium.Derivatizing the pyridazine ring to introduce halogens for subsequent Suzuki, Stille, or Sonogashira reactions. mdpi.com

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large and diverse compound libraries for drug screening necessitates the use of automated and high-throughput synthesis platforms. For this compound to be fully utilized in this context, synthetic methods must be developed that are robust, reliable, and compatible with automation technologies like flow chemistry and robotic liquid handlers.

Future research should focus on translating the efficient synthetic reactions developed for this compound into automated workflows. For example, derivatization reactions involving nucleophilic substitution on the chloromethyl group are often high-yielding and clean, making them suitable for parallel synthesis formats. Similarly, robust cross-coupling reactions could be adapted for flow chemistry systems, allowing for the continuous and scalable production of pyridazine derivatives. The development of such automated protocols will be crucial for rapidly exploring the chemical space around the pyridazine scaffold and accelerating the discovery of new functional molecules.

Q & A

Q. What are the standard synthetic routes for 4-(chloromethyl)pyridazine hydrochloride, and how is regioselectivity achieved during chlorination?

The compound is synthesized via selective chlorination of 4-methylpyridazine using thionyl chloride (SOCl₂) under reflux conditions (60–80°C). Regioselectivity is controlled by steric and electronic factors, where the methyl group activates the adjacent position for chlorination. Purification via recrystallization from ethanol/water yields high-purity product .

Q. What role does this compound serve in nucleophilic substitution reactions?

It acts as an alkylating agent, transferring the chloromethyl group to nucleophiles like amines or thiols. Reactions are performed in polar aprotic solvents (e.g., DMF) with a base (e.g., NaHCO₃) at 50–70°C. For example, reaction with benzylamine produces N-benzyl-4-pyridazinemethylamine, confirmed by ¹H NMR .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H NMR : δ 4.7 ppm (singlet for CH₂Cl) and pyridazine ring protons (δ 7.2–8.5 ppm).
  • ESI-MS : [M+H]+ at m/z 164.03.
  • HPLC : C18 column with 95:5 water/acetonitrile (retention time: 6.2 min) .

Q. What safety protocols are critical when handling this compound?

Use fume hoods, nitrile gloves, and eye protection. Neutralize hydrolyzed HCl with 10% NaHCO₃. Store in amber vials under argon at -20°C to prevent photodegradation .

Advanced Research Questions

Q. How can kinetic studies improve the yield of this compound in large-scale syntheses?

Monitor reaction progress via in situ FT-IR or HPLC to identify optimal stopping points. Industrial methods use continuous flow reactors with a residence time <2 hours to achieve >85% yield. Temperature gradients (40°C → 70°C) minimize decomposition .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculates LUMO energy to assess electrophilicity. Molecular dynamics simulations model solvent effects on transition states. For example, electron-withdrawing substituents lower LUMO energy by 1.2 eV, enhancing reactivity .

Q. How do structural modifications influence bioactivity in antiviral studies?

Introducing hydroxyl groups at position 3 increases solubility and binding to viral polymerase. Derivatives show EC₅₀ = 0.8 µM against HSV-1 (vs. 5.2 µM for the parent compound). SAR studies correlate logP values with membrane permeability .

Q. What strategies resolve low reproducibility in biological assays involving derivatives?

Standardize cell lines (e.g., ATCC-certified HeLa), control incubation times (±5% variance), and use batch-controlled compounds. Variations in MIC values (±2 µg/mL) arise from differing serum concentrations in media .

Methodological Notes

  • Synthetic Optimization : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of the chloromethyl group .
  • Bioassay Design : Include positive controls (e.g., acyclovir for antiviral assays) and validate purity via elemental analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.